GNF-Pf-3644

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

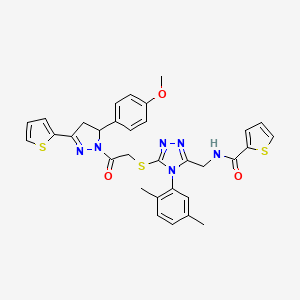

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Wissenschaftliche Forschungsanwendungen

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Biology: It can be used as a probe to study biological pathways and interactions.

Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical characteristics.

Industry: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Wirkmechanismus

Target of Action

The primary target of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide, also known as GNF-Pf-3644, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This target plays a significant role in the resistance of Plasmodium falciparum to antimalarial compounds .

Mode of Action

This compound interacts with its target, pfmfr3, in a way that disrupts the normal function of the transporter. This disruption leads to decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

The interaction of this compound with pfmfr3 affects the mitochondrial transport pathways in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that this compound may affect the same biochemical pathways as these compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal mitochondrial transport in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that this compound may induce a state of drug resistance in the parasites .

Biochemische Analyse

Biochemical Properties

It has been found that the compound interacts with the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This interaction suggests that the compound may play a role in the transport of substances across cell membranes.

Cellular Effects

It has been observed that the compound can affect the sensitivity of cells to certain antimalarial compounds . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the compound does not directly inhibit cytochrome bc1, indicating a different mechanism of action

Metabolic Pathways

Given its interaction with the pfmfr3 transporter , it is possible that the compound may interact with enzymes or cofactors involved in transport processes.

Transport and Distribution

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is likely transported and distributed within cells and tissues via the pfmfr3 transporter

Subcellular Localization

It has been found that the pfmfr3 transporter, with which the compound interacts, localizes to the parasite mitochondrion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

Introduction of the thiophene ring: This step involves the reaction of a thiophene derivative with the pyrazole intermediate.

Formation of the triazole ring: This is typically done through a cyclization reaction involving an azide and an alkyne.

Final coupling reactions: The final product is obtained by coupling the triazole intermediate with the thiophene-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetylpyridinium chloride: A compound with antimicrobial properties.

Domiphen bromide: Another antimicrobial agent with a similar structure.

Eigenschaften

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O3S3/c1-20-8-9-21(2)25(16-20)37-29(18-33-31(40)28-7-5-15-43-28)34-35-32(37)44-19-30(39)38-26(22-10-12-23(41-3)13-11-22)17-24(36-38)27-6-4-14-42-27/h4-16,26H,17-19H2,1-3H3,(H,33,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDAENUFYYZPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2573697.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)

![1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2573702.png)

![2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2573709.png)